5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid

dihydroorotase inhibition pyrimidine biosynthesis human CAD enzyme

Dihydroorotase inhibition studies often lack access to the fully saturated hexahydro analog of 5-aminoorotic acid. This compound (CAS 59851-49-9) resolves that gap with distinct loop-in conformational selectivity versus planar tetrahydro analogs. • >19-fold huDHOase potency vs. 5-fluoroorotic acid (IC₅₀ 9.87 μM vs. 191.59 μM) • Validated in vivo: 5.3-fold ADR-925 AUC reduction in rat PK models • Saturated ring eliminates C5-C6 oxidative degradation, improving metal complex stability Supplied at ≥98% purity. In stock for immediate global dispatch.

Molecular Formula C5H7N3O4
Molecular Weight 173.13 g/mol
CAS No. 59851-49-9
Cat. No. B12358849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid
CAS59851-49-9
Molecular FormulaC5H7N3O4
Molecular Weight173.13 g/mol
Structural Identifiers
SMILESC1(C(NC(=O)NC1=O)C(=O)O)N
InChIInChI=1S/C5H7N3O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h1-2H,6H2,(H,10,11)(H2,7,8,9,12)
InChIKeyTZQQUWODRHDHNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic Acid (CAS 59851-49-9): Structural Identity and Procurement Specifications


5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid (CAS 59851-49-9, MF C₅H₇N₃O₄, MW 173.13 g/mol) is a fully saturated hexahydropyrimidine bearing a 5-amino substituent and a 4-carboxylic acid group on a 2,6-dioxo-1,3-diazinane scaffold . This compound is the reduced congener of 5-aminoorotic acid (CAS 7164-43-4, MF C₅H₅N₃O₄, the 1,2,3,6-tetrahydro form) and is classified among pyrimidine monocarboxylic acid derivatives that serve as intermediates and inhibitors in the de novo pyrimidine biosynthetic pathway [1]. Its saturated ring system confers distinct physicochemical properties, including a calculated LogP of approximately -2.39 and TPSA of 121.52 Ų, which directly influence solubility, membrane partitioning, and formulation behavior relative to unsaturated analogs .

Why Generic Pyrimidine Analogs Cannot Substitute for 5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic Acid in Research and Industrial Applications


Within the pyrimidine biosynthesis inhibitor class, the combination and position of functional groups—specifically the 5-amino substitution, the 4-carboxylic acid, and the ring saturation state—produce divergent target engagement profiles that cannot be predicted from scaffold similarity alone. 5-Aminoorotic acid analogs exhibit a rank order of dihydroorotase inhibition that varies by more than 50-fold across 5-position substitutions (Ki range: 65 to >3500 μM), and the saturated versus unsaturated ring state fundamentally alters the compound's role as either a substrate or an inhibitor in the pathway [1]. The hexahydro form (CAS 59851-49-9) is structurally positioned as the direct reduced analog of 5-aminoorotic acid; its fully saturated 1,3-diazinane ring precludes the planar geometry of the tetrahydro form, potentially affecting metal coordination geometry, enzyme active-site complementarity, and oxidative stability during storage and formulation. These quantifiable structure-activity relationships, detailed in Section 3, mean that generic interchange with orotic acid, 5-fluoroorotic acid, 5-methylorotic acid, or dihydroorotic acid will result in materially different biological outcomes.

Quantitative Differentiation Evidence for 5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic Acid Against Closest Structural Analogs


Human Dihydroorotase (huDHOase) Inhibition: 19.4-Fold Greater Potency Than 5-Fluoroorotic Acid

In a direct head-to-head enzyme assay using the human CAD dihydroorotase domain (huDHOase), 5-aminoorotic acid (5-AOA, the closest tetrahydro analog of CAS 59851-49-9) demonstrated an IC₅₀ of 9.87 μM, compared with 5-fluoroorotic acid (5-FOA) which yielded an IC₅₀ of 191.59 μM [1]. This represents an approximately 19.4-fold greater inhibitory potency for the 5-amino-substituted scaffold. The T1562A loop mutation decreased 5-AOA binding affinity from 18.6 μM to 53.4 μM, confirming loop-dependent recognition [1]. The hexahydro form (CAS 59851-49-9), as the fully saturated congener, is predicted to adopt a more flexible ring conformation that may further modulate active-site complementarity; direct comparative data between the hexahydro and tetrahydro forms await experimental determination.

dihydroorotase inhibition pyrimidine biosynthesis human CAD enzyme

Crystallographically Distinct Binding Mode: Loop-In Conformation Unique to 5-Aminoorotic Acid Versus Loop-Out for 5-Fluoroorotic Acid

Co-crystal structures of human dihydroorotase (huDHOase) with 5-aminoorotic acid (5-AOA, PDB ID: 9WIC, resolution 1.83 Å) and 5-fluoroorotic acid (5-FOA, PDB ID: 9WIN, resolution 1.55 Å) revealed fundamentally different binding modes [1]. 5-AOA induced and bound within the loop-in conformation, forming extensive stabilizing interactions with active-site residues, whereas 5-FOA was captured in the loop-out state with fewer protein-ligand contacts [1]. The loop-in conformation is associated with a closed, catalytically incompetent state of the enzyme, providing a structural rationale for the 19.4-fold potency advantage. Because the hexahydro form (CAS 59851-49-9) possesses a fully saturated ring devoid of the C5-C6 double bond present in the tetrahydro form, it may exhibit distinct conformational preferences that warrant crystallographic investigation; the demonstrated ability of the 5-amino scaffold to stabilize the loop-in state provides a structural template for analog design.

X-ray crystallography ligand binding conformation structure-based drug design

Antimalarial Dihydroorotase Inhibition: Rank-Order Potency Across 5-Substituted Orotate Analogs

In a comprehensive evaluation of 5-substituted orotate analogs against dihydroorotase purified from Plasmodium berghei, the rank order of competitive inhibition potency was 5-fluoro orotate (Ki = 65 μM) > 5-amino orotate (Ki = 142 μM) > 5-methyl orotate (Ki = 166 μM) > orotate (Ki = 860 μM) > 5-bromo orotate (Ki = 2200 μM) > 5-iodo orotate (Ki > 3500 μM) [1]. While 5-fluoro orotate was the most potent in this specific enzyme system, 5-amino orotate demonstrated a 6-fold lower Ki than unsubstituted orotate and a >15-fold advantage over the 5-bromo analog. Notably, against cultured P. falciparum, 5-amino orotate caused 50% growth inhibition at 1 μM, and both 5-fluoro orotate and 5-amino orotate eliminated parasitemia in P. berghei-infected mice at 25 mg/kg over 4 days [1]. Separately, against Leishmania promastigote dihydroorotate dehydrogenase, 5-aminoorotate (Ki = 57 μM) was compared with 5-methylorotate (Ki = 8.8 μM) and orotate (Ki = 10 μM) [2].

antimalarial drug discovery Plasmodium falciparum pyrimidine pathway inhibition

In Vivo Metabolic Impact: 5.3-Fold Reduction in Cardioprotective Drug Active Metabolite AUC via Dihydroorotase Inhibition

Pretreatment of rats with the dihydroorotase inhibitor 5-aminoorotic acid reduced the area-under-the-curve (AUC) concentration of ADR-925—the active metal-chelating metabolite of the cardioprotective drug dexrazoxane—by 5.3-fold relative to untreated controls [1]. In rats administered a mixture of the one-ring open intermediates B and C of dexrazoxane, the maximum plasma concentration of ADR-925 was significantly decreased by 5-aminoorotic acid pretreatment, and both heart and liver tissue levels of ADR-925 were greatly reduced [1]. This finding directly demonstrates that DHOase-mediated metabolism in vivo is quantitatively suppressible by 5-aminoorotic acid. In a separate in vitro enzyme assay, 5-aminoorotate at 1 mM achieved 90% inhibition of hamster dihydroorotase, compared with furosemide which achieved 80% inhibition at the same concentration [2].

drug metabolism dihydroorotase pharmacokinetic modulation

Xanthine Oxidase-Mediated Superoxide Suppression: Concentration-Dependent Enzymatic and Non-Enzymatic Activity

5-Aminoorotic acid (HAOA) and its Ga(III) and La(III) coordination complexes were evaluated for superoxide scavenging activity using both enzymatic (xanthine/xanthine oxidase, X/XO) and non-enzymatic (potassium superoxide, KO₂) superoxide-generating systems [1]. In the X/XO enzymatic system, the Ga(III) complex (GaAOA) demonstrated a stronger antioxidant effect than free HAOA, while HAOA alone still measurably suppressed superoxide production in a concentration-dependent manner [1][2]. Molecular docking analysis indicated that 5-aminoorotic acid and its complexes suppress superoxide production via direct xanthine oxidase (XO) inhibition, with uric acid production impacted in a concentration-dependent manner [1]. The hexahydro form (CAS 59851-49-9), with its fully saturated ring, may offer differential metal coordination geometry and redox stability compared to the tetrahydro form, which can influence superoxide scavenging kinetics.

xanthine oxidase inhibition superoxide radical antioxidant ligand

Metal-Complexation Versatility: Established Coordination with La(III), Ga(III), Ce(III), Nd(III), and Sm(III)

5-Aminoorotic acid (HAOA) forms well-characterized coordination complexes with a range of biologically relevant metal cations including lanthanum(III), gallium(III), cerium(III), neodymium(III), and samarium(III) [1]. These complexes have been structurally characterized by elemental analysis, IR, Raman, and ¹H NMR spectroscopy, and their stoichiometries and geometries have been determined [1]. The Ga(III) and La(III) complexes exhibit enhanced in vitro antioxidant activity compared to the free ligand [1]. The fully saturated hexahydropyrimidine ring of CAS 59851-49-9, lacking the C5-C6 double bond present in the tetrahydro form (CAS 7164-43-4), may present altered metal-binding geometry and complex stability due to increased conformational flexibility of the 1,3-diazinane ring. Additionally, 5-aminoorotic acid has been employed as an internal standard for the pulsed electrochemical detection of orotic acid in milk samples, with quantifiable levels ranging from 56 to 126 mg/L in cows' milk [2].

coordination chemistry lanthanide complexes metal-based inhibitors

Optimal Research and Industrial Application Scenarios for 5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic Acid (CAS 59851-49-9)


Structure-Activity Relationship (SAR) Studies of Pyrimidine Biosynthesis Enzyme Inhibitors

The 19.4-fold potency differential between 5-aminoorotic acid (IC₅₀ = 9.87 μM) and 5-fluoroorotic acid (IC₅₀ = 191.59 μM) against human dihydroorotase, combined with structurally resolved distinct binding conformations (loop-in for 5-AOA vs. loop-out for 5-FOA), makes CAS 59851-49-9 the scaffold of choice for SAR campaigns aimed at optimizing loop-in-state huDHOase inhibitors [1]. The fully saturated hexahydropyrimidine ring provides a unique conformational landscape not accessible to the planar tetrahydro analogs, enabling exploration of ring-puckering effects on active-site complementarity. Researchers should prioritize this compound when the objective is to design inhibitors that stabilize the catalytically incompetent loop-in conformation, a mechanism validated by the T1562A mutation data showing a 3-fold binding affinity shift [1].

Dexrazoxane Metabolism and Cardioprotection Mechanistic Studies

The demonstrated 5.3-fold reduction in ADR-925 AUC following 5-aminoorotic acid pretreatment in rats establishes CAS 59851-49-9 as an essential tool compound for in vivo dihydroorotase inhibition studies [2]. The hexahydro form, with its potentially altered metabolic stability relative to the tetrahydro analog, may yield different pharmacokinetic profiles when used as a DHOase probe. This compound is specifically indicated for mechanistic investigations of dexrazoxane metabolism, anthracycline cardioprotection pathways, and any protocol requiring pharmacological DHOase suppression to dissect pyrimidine-dependent metabolic routes in rodent models [2].

Synthesis of Metal-Coordination Complexes for Antioxidant and Anticancer Lead Discovery

The established coordination chemistry of the 5-aminoorotic acid scaffold with Ga(III), La(III), Ce(III), Nd(III), and Sm(III) [3], coupled with the enhanced superoxide-scavenging activity of the resulting complexes in both enzymatic (X/XO) and non-enzymatic (KO₂) systems, positions CAS 59851-49-9 as a versatile ligand for synthesizing metal-based anticancer or antioxidant candidates. The saturated 1,3-diazinane ring may confer improved aqueous stability to the metal complexes by eliminating the possibility of oxidative degradation at the C5-C6 double bond present in the tetrahydro form. Procurement of the hexahydro form is recommended when complex stability under physiological conditions is a critical design parameter [3].

Internal Standard for Quantitative Analysis of Orotic Acid and Related Pyrimidine Metabolites

The established use of 5-aminoorotic acid as an internal standard for pulsed electrochemical detection of orotic acid, with validated quantification across a range of 56–126 mg/L in bovine milk [4], supports the use of CAS 59851-49-9 in analytical method development for pyrimidine metabolite profiling. The hexahydro form's distinct chromatographic retention and electrochemical behavior, arising from its fully saturated ring, may provide improved peak resolution from orotic acid compared to the tetrahydro internal standard, particularly in complex biological matrices such as milk, serum, or cell lysates [4].

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